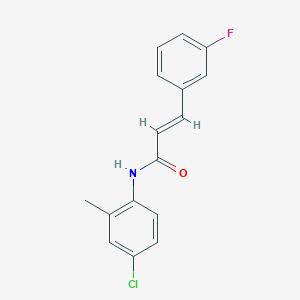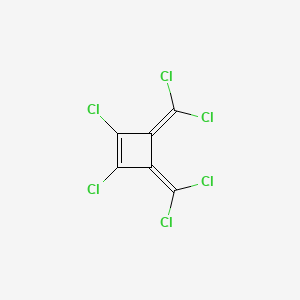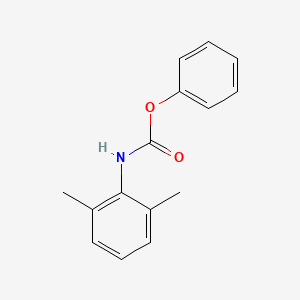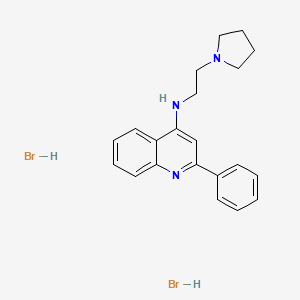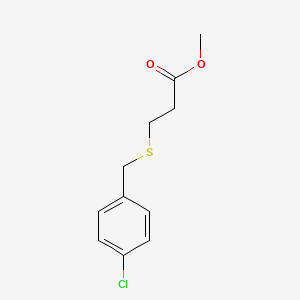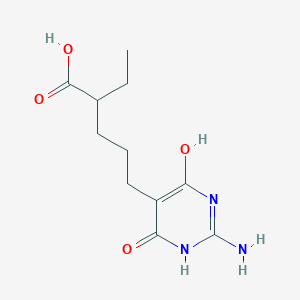![molecular formula C10H14 B11951814 7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene CAS No. 62235-10-3](/img/structure/B11951814.png)
7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene is a unique bicyclic hydrocarbon with the molecular formula C10H14 . This compound is characterized by its two fused rings and the presence of two methyl groups at the 7th position. It is a rare and specialized chemical often used in research settings.
Preparation Methods
The synthesis of 7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene can be achieved through various synthetic routes. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions typically require a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations .
Chemical Reactions Analysis
7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in mechanistic studies.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which 7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to participate in unique chemical reactions, influencing pathways such as electron transfer and radical formation. These interactions are crucial for its role in synthetic chemistry and potential biological applications.
Comparison with Similar Compounds
7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene can be compared with other similar bicyclic compounds, such as:
- 7,7-Dimethyl-2,5-diphenylbicyclo[4.1.0]hepta-2,4-diene
- 8,8-Dibromo-1,7-dimethylbicyclo[5.1.0]octa-2,4-diene
- 1,4-Dimethylbicyclo[3.2.1]oct-3-ene-2,8-dione
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of different substituents and ring sizes can significantly influence their chemical behavior and applications .
Properties
CAS No. |
62235-10-3 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
7,7-dimethylbicyclo[4.1.1]octa-2,4-diene |
InChI |
InChI=1S/C10H14/c1-10(2)8-5-3-4-6-9(10)7-8/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
UFLGKAYYRGJJME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1C=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



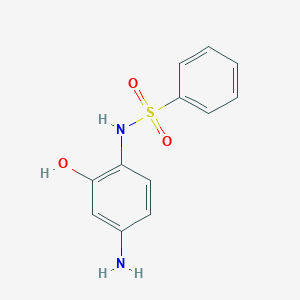
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)
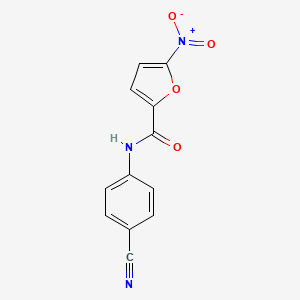
![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)

